
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
描述
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a chemically fascinating compound, belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethylurea with ethyl acetoacetate, followed by cyclization under acidic conditions. The optimal reaction conditions include a temperature range of 50-70°C and a slightly acidic pH, ensuring efficient ring closure.
Industrial Production Methods:
Industrially, the production often scales up by using batch or continuous flow reactors, maintaining stringent control over reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed for purification.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo oxidation to form N-oxides, especially when treated with peroxides or other strong oxidizing agents.
Reduction: The compound can be reduced to amines under catalytic hydrogenation conditions.
Substitution: It is amenable to nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation typically uses hydrogen peroxide or potassium permanganate as reagents.
Reduction often requires hydrogen gas with a palladium or platinum catalyst.
Substitution reactions utilize a variety of nucleophiles depending on the desired product, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation yields N-oxides of the original structure.
Reduction produces primary or secondary amines.
Substitution results in a wide range of derivatives, expanding the compound’s utility in different chemical contexts.
科学研究应用
In Chemistry:
As a building block for more complex organic molecules, it is invaluable in synthetic organic chemistry for the development of new pharmaceuticals and agrochemicals.
In Biology and Medicine:
Research is exploring its potential as an enzyme inhibitor, with implications for treating various diseases, including cancer and bacterial infections.
In Industry:
It is used as a precursor for materials science applications, particularly in creating polymers and specialty chemicals with tailored properties.
作用机制
Molecular Targets and Pathways: The compound exerts its biological effects primarily through interaction with specific enzymes, inhibiting their activity by mimicking natural substrates or binding to active sites. This can disrupt critical biological pathways, thereby influencing disease progression or microbial growth.
相似化合物的比较
Uniqueness: The ethyl and amino groups confer unique electronic and steric properties, differentiating it from other pyrimidine derivatives.
Similar Compounds: Compounds like 5-Fluorouracil and 5-Bromouracil share the pyrimidine core but differ in substituent groups, affecting their reactivity and biological activity.
属性
IUPAC Name |
6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAZWRUFLWOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N(C(=O)NC1=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


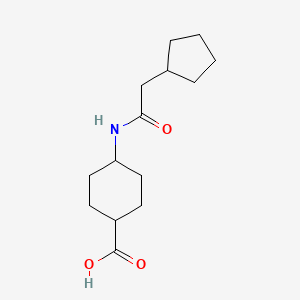
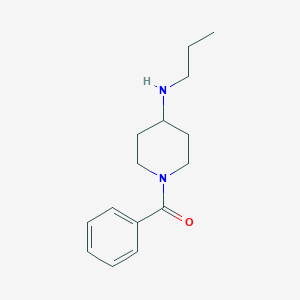
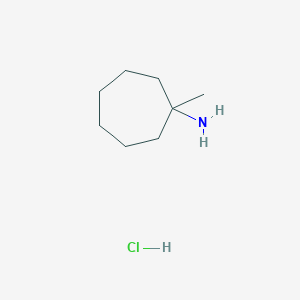
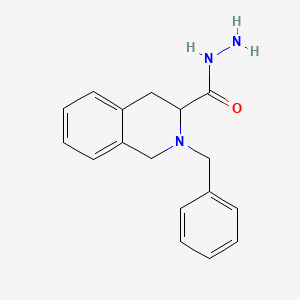
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
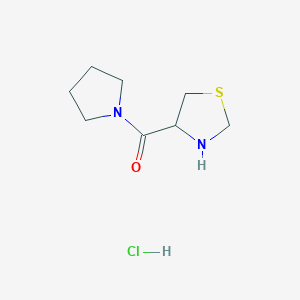
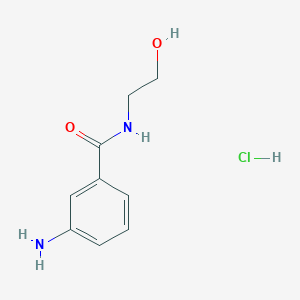

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
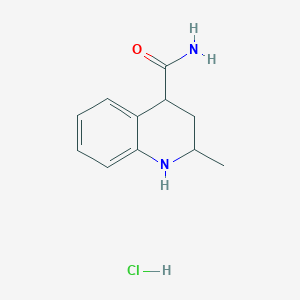
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
